4-Hexyloxy-3-methoxy-benzoic acid
Overview
Description
4-Hexyloxy-3-methoxy-benzoic acid is an organic compound with the molecular formula C14H20O4 and a molecular weight of 252.306 g/mol It is characterized by the presence of a hexyloxy group and a methoxy group attached to a benzoic acid core
Scientific Research Applications
4-Hexyloxy-3-methoxy-benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety data sheet for a related compound, 4-Hydroxy-3-methoxybenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyloxy-3-methoxy-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzoic acid and 1-bromohexane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The hydroxyl group of 4-hydroxy-3-methoxybenzoic acid undergoes nucleophilic substitution with 1-bromohexane, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hexyloxy-3-methoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: This compound shares a similar structure but lacks the hexyloxy group.
4-Hydroxy-3-methoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid.
4-Hydroxy-3-methoxybenzyl alcohol: Contains a hydroxyl group in place of the carboxylic acid.
Uniqueness
4-Hexyloxy-3-methoxy-benzoic acid is unique due to the presence of both hexyloxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-hexoxy-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-4-5-6-9-18-12-8-7-11(14(15)16)10-13(12)17-2/h7-8,10H,3-6,9H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPGJLNWLTLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368168 | |
Record name | 4-Hexyloxy-3-methoxy-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79294-58-9 | |
Record name | 4-Hexyloxy-3-methoxy-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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